molecular formula C10H7ClF2N2O2 B2390093 Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate CAS No. 1956328-02-1

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B2390093
CAS No.: 1956328-02-1
M. Wt: 260.62
InChI Key: IKCAGJRHYHJOSG-UHFFFAOYSA-N
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Description

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate typically involves the introduction of the chlorodifluoromethyl group into the benzimidazole core. One common method is through the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, bases like potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial products that require specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate include other benzimidazole derivatives with different substituents. These compounds may share some biological activities but differ in their chemical properties and applications. For instance:

The uniqueness of this compound lies in its specific substituent pattern, which can provide distinct advantages in certain applications.

Properties

IUPAC Name

methyl 2-[chloro(difluoro)methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2O2/c1-17-8(16)5-3-2-4-6-7(5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCAGJRHYHJOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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